molecular formula C6H13NO2 B8780606 1-(Allyloxy)-3-aminopropan-2-ol CAS No. 6967-44-8

1-(Allyloxy)-3-aminopropan-2-ol

Cat. No.: B8780606
CAS No.: 6967-44-8
M. Wt: 131.17 g/mol
InChI Key: CBTJEAMLAOXIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Allyloxy)-3-aminopropan-2-ol is a secondary alcohol featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 1-position and an amino group (-NH₂) at the 3-position of the propan-2-ol backbone. Its molecular formula is C₆H₁₃NO₂, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-blockers and hydrogels. Key spectral characteristics include ¹H NMR signals at δ = 5.20 ppm (H-1) and 5.85 ppm (H-2) for the allyloxy protons, with a 2:1 integration ratio for CH₂= and CH= groups .

Properties

CAS No.

6967-44-8

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1-amino-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C6H13NO2/c1-2-3-9-5-6(8)4-7/h2,6,8H,1,3-5,7H2

InChI Key

CBTJEAMLAOXIEA-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Propanol Backbone

Compound Name Substituents (Position) Molecular Formula Key Features/Applications Reference
1-(Allyloxy)-3-aminopropan-2-ol Allyloxy (1), -NH₂ (3) C₆H₁₃NO₂ Hydrogel synthesis; β-blocker precursor
1-(2-Allyl-phenoxy)-3-aminopropan-2-ol 2-Allylphenoxy (1), -NH₂ (3) C₁₂H₁₇NO₂ Enhanced hydrophobicity; research use
1-(o-Allyloxyphenoxy)-3-(isopropylamino)propan-2-ol (Oxprenolol) o-Allyloxyphenoxy (1), isopropylamino (3) C₁₅H₂₃NO₃ β-adrenergic antagonist; antiarrhythmic
1,3-Bis(aryloxy)propan-2-ol Aryloxy (1 and 3) Variable Antileishmanial activity; SAR studies
1-(Phenylsulfonyl)-3-allyloxypropan-2-ol Phenylsulfonyl (3), allyloxy (1) C₁₂H₁₆O₄S Chiral synthon; asymmetric catalysis

Key Observations :

  • Allyl vs. Aryloxy Groups: Allyloxy derivatives (e.g., this compound) exhibit lower hydrophobicity compared to aryloxy-substituted analogues (e.g., 1,3-bis(aryloxy)propan-2-ol), impacting solubility and biological activity .
  • Pharmacological Activity: Introduction of isopropylamino (Oxprenolol) or methoxyphenoxy groups () enhances adrenoceptor binding affinity, whereas allyloxy groups are more common in polymer chemistry .

Key Observations :

  • Epoxide Reactivity: Allyloxy-propanol derivatives are often synthesized via epoxide intermediates, with yields influenced by steric and electronic effects of substituents (e.g., 28.3% for phenylsulfonyl vs. >70% for ketone derivatives) .
  • Scalability : Aryloxy derivatives (e.g., 1,3-bis(aryloxy)propan-2-ol) are synthesized in high yields under mild conditions, favoring industrial applications .

Key Observations :

  • Adrenolytic Activity: Oxprenolol’s isopropylamino group and o-allyloxyphenoxy substituent are critical for β-blockade, while methoxyindolyloxy derivatives () show α-adrenoceptor effects .
  • Antiparasitic Potential: 1,3-Bis(aryloxy)propan-2-ol derivatives demonstrate antileishmanial activity, suggesting that bulky aryl groups enhance efficacy against parasites .

Physicochemical and Spectroscopic Comparisons

  • ¹H NMR Shifts: Allyloxy protons: 5.20–5.85 ppm (consistent across analogues) . Amino protons: Typically broad signals at δ = 1.5–3.0 ppm, varying with substitution .
  • Melting Points :
    • Sulfonyl derivatives (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) are oils, while aryloxy analogues (e.g., 1,3-bis(aryloxy)propan-2-ol) are solids due to increased crystallinity .

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